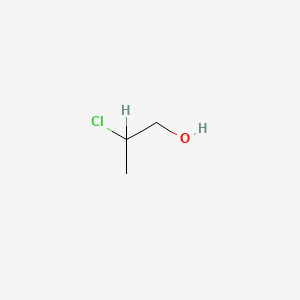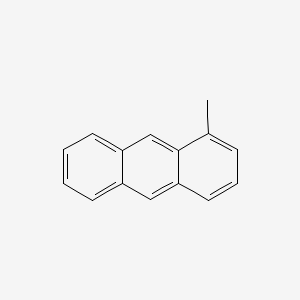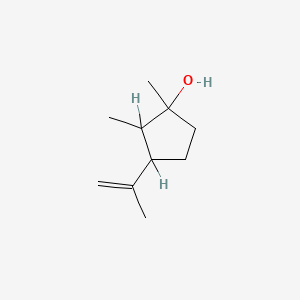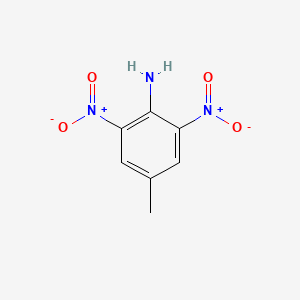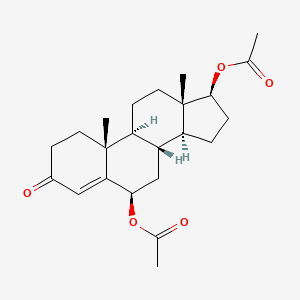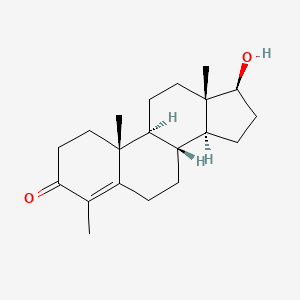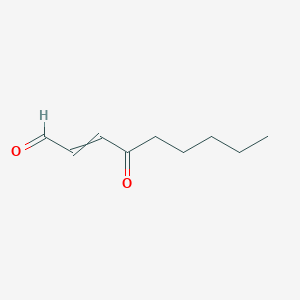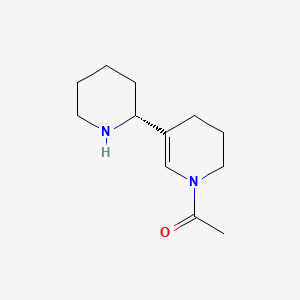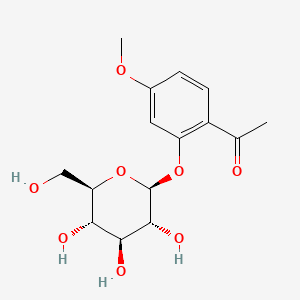
(2E)-N-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-3-pyridinyl)-3-(2-methoxyphenyl)-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Pharmacological Properties and Clinical Use of Related Compounds
- Metoclopramide, a compound with a somewhat similar structure involving a chloropyridinyl group, is used in gastro-intestinal diagnostics and in treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract after oral or intravenous administration (Pinder et al., 2012).
Synthetic Applications and Biological Activity
- Enaminoketones and esters, including compounds with structural similarities to "(2E)-N-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)prop-2-enamide", are important intermediates for the synthesis of heterocycles and natural products. They have been recognized for their potential in synthetic chemistry and as anticonvulsant compounds (Negri et al., 2004).
Potential Anticancer Applications
- Research on tumor specificity and keratinocyte toxicity of various compounds synthesized in the laboratory, including those with methoxyphenyl groups, aims to find new types of anticancer drugs with high tumor specificity and less toxicity to normal cells. Certain compounds have shown promising results in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines, suggesting a potential pathway for anticancer applications (Sugita et al., 2017).
Applications in N-heterocycle Synthesis
- Chiral sulfinamides, particularly tert-butanesulfinamide, have been used extensively as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are common motifs in natural products and therapeutically relevant compounds (Philip et al., 2020).
properties
Product Name |
(2E)-N-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)prop-2-enamide |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
(E)-N-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-13-7-3-2-5-11(13)8-9-14(19)18-12-6-4-10-17-15(12)16/h2-10H,1H3,(H,18,19)/b9-8+ |
InChI Key |
OVIMJAMJRIMNPH-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=C(N=CC=C2)Cl |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



